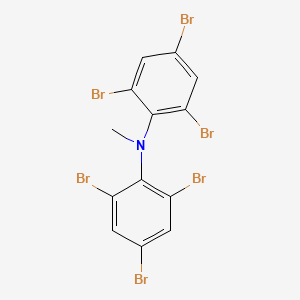
2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline: is a brominated aromatic amine. This compound is characterized by the presence of multiple bromine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline typically involves the bromination of aniline derivatives. One common method is the treatment of aniline with bromine water in the presence of acetic acid or dilute hydrochloric acid . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the ortho and para positions relative to the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and controlled addition of bromine to minimize side reactions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the brominated aromatic ring to less substituted forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where bromine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or brominated quinones.
Reduction: Debrominated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its brominated structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential inhibitory effects on enzymes such as cytochrome P450 . This makes it a candidate for studying enzyme interactions and developing enzyme inhibitors.
Industry: In the industrial sector, it is used in the formulation of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline exerts its effects involves interactions with molecular targets such as enzymes. The bromine atoms increase the electron density on the benzene ring, making it more reactive towards electrophiles. This can lead to the formation of stable complexes with enzymes, inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2,4,6-Tribromoaniline
- 2,4,6-Tribromophenol
- 2,4,6-Tribromo-3-methylaniline
Comparison: While all these compounds share the tribromo substitution pattern, 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline is unique due to the presence of the N-methyl group and the additional tribromophenyl group. This structural difference imparts distinct chemical properties and reactivity, making it suitable for specific applications where other tribromo compounds may not be as effective.
Propriétés
Numéro CAS |
91579-13-4 |
|---|---|
Formule moléculaire |
C13H7Br6N |
Poids moléculaire |
656.6 g/mol |
Nom IUPAC |
2,4,6-tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline |
InChI |
InChI=1S/C13H7Br6N/c1-20(12-8(16)2-6(14)3-9(12)17)13-10(18)4-7(15)5-11(13)19/h2-5H,1H3 |
Clé InChI |
FXCUVZOZSSGYPJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1Br)Br)Br)C2=C(C=C(C=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


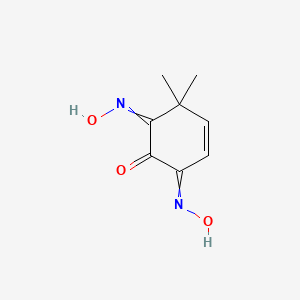
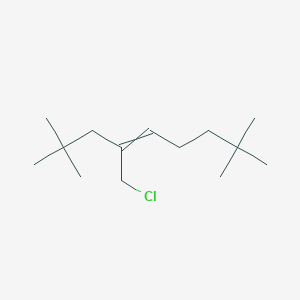
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
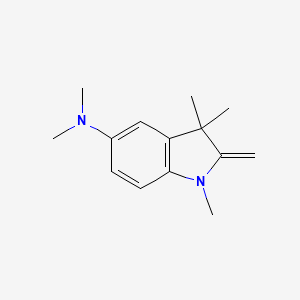
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)


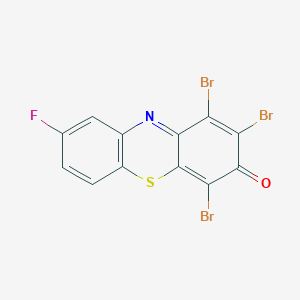

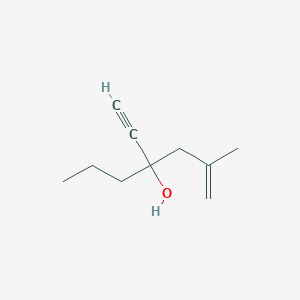
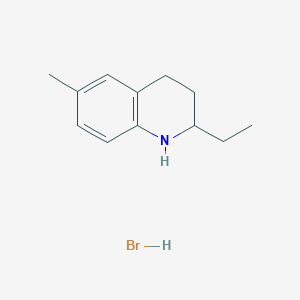
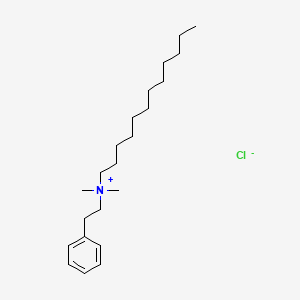
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
